4-tert-butyl-2-[(E)-phenyldiazenyl]phenol
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Overview
Description
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a phenol group substituted with a tert-butyl group and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method involves the reaction of 4-tert-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol under alkaline conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites, while the azo group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: Shares the tert-butyl and phenol groups but lacks the azo group.
2,4-di-tert-butylphenol: Contains two tert-butyl groups and a phenol group.
4-tert-butyl-2,6-dimethylphenol: Similar structure with additional methyl groups.
Properties
CAS No. |
15331-61-0 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-tert-butyl-2-phenyldiazenylphenol |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)12-9-10-15(19)14(11-12)18-17-13-7-5-4-6-8-13/h4-11,19H,1-3H3 |
InChI Key |
IFYDLKKPIFEVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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